N-(3-aminopropyl)-3-bromobenzamide
Overview
Description
N-(3-aminopropyl)-3-bromobenzamide is an organic compound that features a bromine atom attached to a benzene ring, with an amide group and a 3-aminopropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-bromobenzamide typically involves the reaction of 3-bromobenzoic acid with 3-aminopropylamine. The process begins with the activation of the carboxylic acid group of 3-bromobenzoic acid, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The activated intermediate then reacts with 3-aminopropylamine to form the desired amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the output and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, leading to the formation of corresponding carboxylic acids or amines.
Coupling Reactions: The amino group can participate in coupling reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Reagents like palladium catalysts (Pd/C) and bases such as triethylamine (TEA) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce carboxylic acids or primary amines .
Scientific Research Applications
N-(3-aminopropyl)-3-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3-bromobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)-2-nitrobenzenamine: Similar in structure but with a nitro group instead of a bromine atom.
N-(3-aminopropyl)-4-bromobenzamide: Similar but with the bromine atom in a different position on the benzene ring.
N-(3-aminopropyl)-3-chlorobenzamide: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(3-aminopropyl)-3-bromobenzamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
N-(3-aminopropyl)-3-bromobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAVKJAJILOEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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